molecular formula C11H15ClN2O B1467190 5-Chloro-2-(piperidin-4-ylmethoxy)pyridine CAS No. 1247750-39-5

5-Chloro-2-(piperidin-4-ylmethoxy)pyridine

Cat. No. B1467190
CAS RN: 1247750-39-5
M. Wt: 226.7 g/mol
InChI Key: KKYPJULWOVHENQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 . It is used in various chemical reactions and has potential applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been widely studied and reviewed .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a methoxy group . The InChI code for this compound is 1S/C11H15ClN2O/c12-11-2-1-10(7-14-11)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Intermediate Compounds : Shen Li (2012) detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, showcasing a method that could be relevant for compounds with similar structures, including "5-Chloro-2-(piperidin-4-ylmethoxy)pyridine" (Shen Li, 2012).
  • Crystal Structure and Binding Modes : The crystal structure of LSD1 in complex with a similar compound was studied by H. Niwa et al. (2018), providing insights into the binding modes of such compounds which could inform further research into "this compound" (Niwa et al., 2018).

Receptor Agonist Activity

  • Selective Agonist Activity : Research on novel derivatives of 2-pyridinemethylamine, including structures similar to "this compound", has shown selective, potent, and orally active agonist activity at 5-HT1A receptors, suggesting potential for therapeutic applications in depression and anxiety disorders (Vacher et al., 1999).

Potential Therapeutic Applications

  • Antidepressant Potential : The derivatives mentioned in the study by Vacher et al. (1999) also showed marked antidepressant potential in rats, indicating the relevance of similar compounds in developing new treatments for mood disorders.

Molecular and Chemical Analysis

  • Quantum Chemical and Molecular Dynamics Simulations : A study on piperidine derivatives, including those with structures related to "this compound", investigated their adsorption and corrosion inhibition properties on iron, highlighting the compound's potential in material science applications (Kaya et al., 2016).

Safety and Hazards

The safety information for 5-Chloro-2-(piperidin-4-ylmethoxy)pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for research on 5-Chloro-2-(piperidin-4-ylmethoxy)pyridine and other piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine derivatives in the pharmaceutical industry .

properties

IUPAC Name

5-chloro-2-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYPJULWOVHENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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